2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine
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Overview
Description
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is known for its diverse biological activities, while the morpholine ring is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various enzymes and receptors . This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects. For example, it has been shown to exhibit cytotoxic activity against tumor cells by targeting protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) .
Comparison with Similar Compounds
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine can be compared with other oxadiazole derivatives:
1,3,4-Oxadiazole: Known for its antioxidant properties and potential as a therapeutic agent.
1,2,5-Oxadiazole (Furazan): Used in high-energy materials and explosives due to its energetic properties.
1,2,3-Oxadiazole: Less common but explored for its unique chemical properties.
The uniqueness of this compound lies in its combination of the oxadiazole and morpholine rings, which imparts distinct biological activities and chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research into this compound could lead to new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYTNNISFECNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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